

Vapor Pressure and Volatility of 1,4-Dichlorobenzene: A Technical Guide

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Compound of Interest		
Compound Name:	1,4-Dichlorobenzene	
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This technical guide provides an in-depth overview of the vapor pressure and volatility of **1,4-Dichlorobenzene** (p-DCB), a compound of interest in various industrial and research applications. This document compiles essential physicochemical data, details experimental protocols for property determination, and presents a logical workflow for these experimental processes.

Core Concepts: Vapor Pressure and Volatility

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical indicator of a substance's tendency to evaporate or sublime. Volatility is a qualitative term that describes how readily a substance vaporizes. For solids like **1,4-Dichlorobenzene**, volatility is related to its ability to sublime, transitioning directly from a solid to a gas.[1]

1,4-Dichlorobenzene is a colorless to white crystalline solid with a characteristic aromatic odor.[2] At room temperature, it is a solid with a low to moderate volatility, and it readily sublimes.[3][4] This property is key to its use in products like mothballs and deodorizers.[5]

Physicochemical Properties of 1,4-Dichlorobenzene

A summary of the key physicochemical properties of **1,4-Dichlorobenzene** is presented in the table below, providing a comprehensive overview for researchers.



Property	Value	Reference
Molecular Formula	C ₆ H ₄ Cl ₂	
Molecular Weight	147.00 g/mol	-
Melting Point	52-54 °C	-
Boiling Point	173-174 °C	_
Density	1.241 g/mL at 25 °C	-
Water Solubility	0.08 g/L	-
LogP (Octanol/Water Partition Coefficient)	3.37	_

Vapor Pressure Data

The vapor pressure of **1,4-Dichlorobenzene** is a function of temperature. The following tables summarize reported vapor pressure values at various temperatures and the parameters for the Antoine equation, which can be used to estimate vapor pressure over a range of temperatures.

Table 1: Vapor Pressure of **1,4-Dichlorobenzene** at Specific Temperatures

Temperature (°C)	Vapor Pressure (mm Hg)	Vapor Pressure (Pa)	Reference
20	1.3	173.32	
25	1.03	137.32	_
25	1.74	231.98	-

Table 2: Antoine Equation Parameters for **1,4-Dichlorobenzene**

The Antoine equation is given by: $log_{10}(P) = A - (B / (T + C))$ Where P is the vapor pressure in bar and T is the temperature in Kelvin.



Temperature Range (K)	A	В	С	Reference
341.12 to 447.21	4.123	1575.11	-64.637	

Experimental Protocols

Accurate determination of vapor pressure and volatility is crucial for safety assessment, environmental fate modeling, and process design. The following are detailed methodologies for key experiments, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Vapor Pressure

Several methods are available for the determination of vapor pressure, each suitable for different pressure ranges. For a solid like **1,4-Dichlorobenzene**, the static, effusion, and gas saturation methods are appropriate.

1. Static Method (Based on OECD Guideline 104)

This method directly measures the equilibrium vapor pressure of the substance in a closed system.

- Apparatus: A constant-temperature bath, a sample vessel, a pressure measuring device (e.g., manometer, pressure transducer), and a vacuum pump.
- Procedure:
 - A sample of 1,4-Dichlorobenzene is placed in the sample vessel.
 - The apparatus is assembled, and the sample is degassed to remove impurities and trapped air. For solids, this may involve repeated freeze-pump-thaw cycles under vacuum.
 - The sample vessel is brought to the desired constant temperature in the temperature bath.
 - The system is allowed to reach thermodynamic equilibrium, at which point the pressure reading stabilizes.



- The stable pressure reading is recorded as the vapor pressure at that temperature.
- The temperature is then changed, and the measurement is repeated to obtain vapor pressure data at different temperatures.
- 2. Effusion Method: Knudsen Cell (Based on OECD Guideline 104)

This dynamic method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.

- Apparatus: A Knudsen cell (a small container with a precisely sized orifice), a high-vacuum system, a temperature-controlled housing for the cell, and a microbalance to measure mass loss.
- Procedure:
 - A known mass of 1,4-Dichlorobenzene is placed in the Knudsen cell.
 - The cell is placed in the temperature-controlled housing and connected to the highvacuum system.
 - The system is evacuated, and the cell is heated to the desired temperature.
 - The rate of mass loss from the cell is measured over time using the microbalance.
 - The vapor pressure is calculated from the rate of mass loss using the Knudsen equation, which relates vapor pressure to the rate of effusion, the area of the orifice, the temperature, and the molar mass of the substance.
- 3. Gas Saturation Method (Based on OECD Guideline 104)

In this dynamic method, a stream of inert gas is passed over the substance at a slow, controlled rate to become saturated with its vapor.

 Apparatus: A temperature-controlled saturation column containing the test substance, a source of inert carrier gas (e.g., nitrogen), flow control and measurement devices, and a trapping system to collect the vapor.



Procedure:

- The saturation column is packed with an inert support material coated with 1,4 Dichlorobenzene or with the crystalline solid itself.
- The column is maintained at a constant temperature.
- A slow, precisely measured flow of the inert gas is passed through the column, allowing the gas to become saturated with the vapor of 1,4-Dichlorobenzene.
- The vapor in the saturated gas stream is collected in a trapping system (e.g., a cold trap or a sorbent tube).
- The amount of condensed or trapped 1,4-Dichlorobenzene is quantified, typically using gas chromatography.
- The vapor pressure is calculated from the amount of substance transported and the volume of gas passed through the column.

Determination of Volatility (Sublimation Rate)

Thermogravimetric Analysis (TGA) can be used to determine the volatility of a solid by measuring its mass loss as a function of temperature.

 Apparatus: A thermogravimetric analyzer (TGA) consisting of a high-precision balance, a furnace, a temperature programmer, and a purge gas system.

Procedure:

- A small, accurately weighed sample of 1,4-Dichlorobenzene is placed in the TGA sample pan.
- The sample is heated at a controlled rate under a controlled atmosphere (e.g., an inert gas like nitrogen).
- The mass of the sample is continuously monitored as the temperature increases.

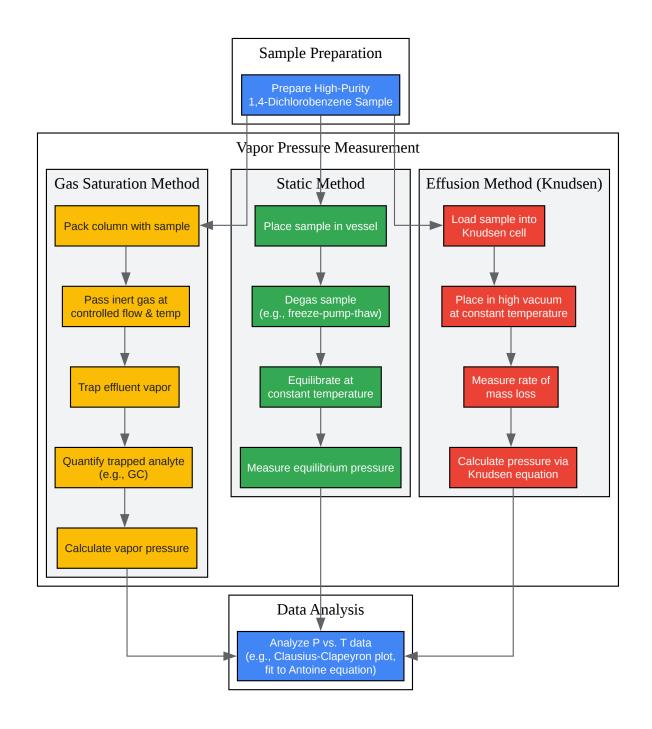


The temperature at which mass loss begins is an indication of the onset of sublimation.
 The rate of mass loss at different temperatures provides a quantitative measure of its volatility.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the experimental determination of vapor pressure and a general workflow for assessing the physicochemical properties of a compound like **1,4-Dichlorobenzene**.

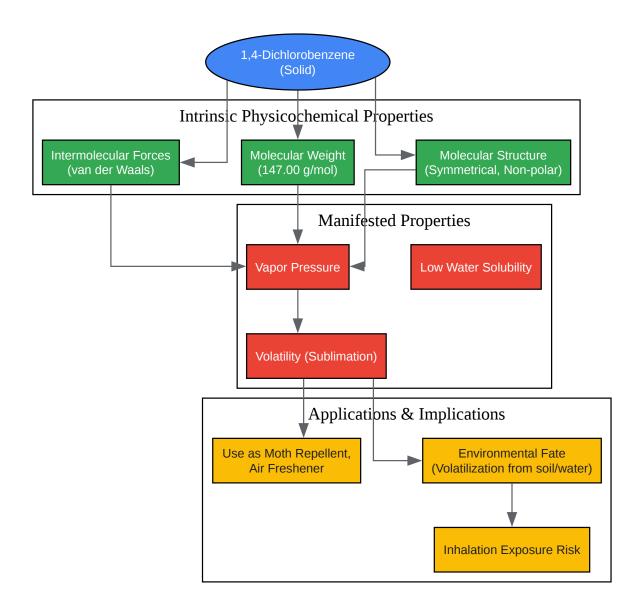




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Caption: Experimental workflow for vapor pressure determination.





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